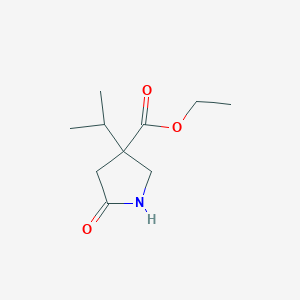
4-Bromo-5-chloropyridin-3-amine
Descripción general
Descripción
4-Bromo-5-chloropyridin-3-amine is a heterocyclic compound. It has a molecular formula of C5H4BrClN2 and a molecular weight of 207.46 g/mol .
Synthesis Analysis
The synthesis of 4-Bromo-5-chloropyridin-3-amine involves a reaction with dicyclohexyl-(2’,6’-dimethoxybiphenyl-2-yl)-phosphane, tris-(dibenzylideneacetone)dipalladium(0), and cesium fluoride in 1,4-dioxane at 130℃ for 0.5h in an inert atmosphere .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-chloropyridin-3-amine consists of a pyridine ring substituted with bromine and chlorine atoms.Chemical Reactions Analysis
The compound can undergo oxyfunctionalization using whole cells of Burkholderia sp. MAK1, converting different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate but is a CYP1A2 inhibitor . Its water solubility is 0.574 mg/ml or 0.00277 mol/l, classifying it as soluble .Aplicaciones Científicas De Investigación
Selective Amination Catalyzed by Palladium-Xantphos Complex
A study by Ji, Li, and Bunnelle (2003) demonstrated the selective amination of polyhalopyridines like 5-bromo-2-chloropyridine using a palladium-Xantphos complex. This process predominantly yields 5-amino-2-chloropyridine with high chemoselectivity and excellent yield, showcasing an efficient method for the synthesis of amino-substituted pyridines (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Microwave-Assisted Amination
Kim et al. (2010) developed a simple method for microwave-assisted amination of 3-bromo-2-chloropyridine with various substituted aminoethanols. This technique, utilizing microwave irradiation, demonstrated superior conversion and yield compared to conventional heating methods (Jeong Guen Kim et al., 2010).
Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling
Ahmad et al. (2017) described the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. These derivatives showed potential as chiral dopants for liquid crystals and exhibited notable biological activities, including anti-thrombolytic and biofilm inhibition properties (Gulraiz Ahmad et al., 2017).
Regioselective Displacement Reaction Studied by X-ray Crystallography
Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine using X-ray crystallography. This study revealed insights into the formation of specific aminopyrimidines, contributing to the understanding of regioselective aminations in pyrimidine chemistry (A. Doulah et al., 2014).
Chemoselective Synthesis of Pyrroles
Aquino et al. (2015) detailed a concise method for the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles. This method emphasized its advantages such as simplicity, mild reaction conditions, and high yield, expanding the scope of pyrrole synthesis (E. C. Aquino et al., 2015).
Safety and Hazards
Direcciones Futuras
The compound has potential applications in the pharmaceutical industry, as pyridine derivatives are in great demand as synthons for pharmaceutical products . The regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .
Mecanismo De Acción
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that it may interact with transition metals like palladium or boron reagents in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially act as a coupling partner, contributing to the formation of carbon-carbon bonds . The bromine and chlorine substituents might be replaced by other groups during the reaction, leading to the formation of new compounds.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in synthetic pathways leading to a variety of organic compounds.
Pharmacokinetics
Similar compounds have been suggested to have high gastrointestinal absorption and permeability across the blood-brain barrier . These properties could potentially impact the bioavailability of the compound, although further studies are needed to confirm this.
Result of Action
As a potential reagent in Suzuki–Miyaura cross-coupling reactions , its primary effect may be the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of 4-Bromo-5-chloropyridin-3-amine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a catalyst
Propiedades
IUPAC Name |
4-bromo-5-chloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-5-3(7)1-9-2-4(5)8/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZVZOWANQYHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloropyridin-3-amine | |
CAS RN |
1802434-30-5 | |
| Record name | 4-bromo-5-chloropyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1382315.png)



![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)
![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)
